1-(2-Methyl-2H-indazol-7-yl)ethan-1-one CAS number 1159511-30-4
1-(2-Methyl-2H-indazol-7-yl)ethan-1-one CAS number 1159511-30-4
An In-Depth Technical Guide to 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one (CAS 1159511-30-4): Synthesis, Characterization, and Application in Targeted Protein Degradation
Introduction
1-(2-Methyl-2H-indazol-7-yl)ethan-1-one is a substituted heterocyclic ketone built upon the 2H-indazole scaffold. The indazole nucleus, a fusion of benzene and pyrazole rings, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is a crucial pharmacophore present in numerous biologically active compounds and approved pharmaceuticals, including the anticancer agent niraparib.[1][2] This guide focuses on the 7-acetyl, N2-methylated isomer, a compound of significant interest in modern medicinal chemistry. Its designation as a "Protein Degrader Building Block" highlights its role as a key intermediate in the synthesis of advanced therapeutics, particularly Proteolysis-Targeting Chimeras (PROTACs). This document provides a comprehensive technical overview of its synthesis, detailed analytical characterization, and strategic application in the innovative field of Targeted Protein Degradation (TPD).
Physicochemical Properties
A summary of the core physicochemical properties for 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one is presented below.
| Property | Value |
| CAS Number | 1159511-30-4 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Off-white to yellow solid (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) |
| Class | Heterocyclic Ketone, Indazole Derivative |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one is not extensively documented in peer-reviewed literature. However, a logical and efficient two-step synthetic pathway can be devised starting from the commercially available precursor, 1H-indazole-7-carbonitrile. This strategy involves a regioselective N-methylation followed by the conversion of the nitrile functionality into the target acetyl group.
Part 1: Regioselective N-Methylation of 1H-Indazole-7-carbonitrile
The alkylation of the indazole ring is a critical step where regioselectivity is a primary challenge, as reactions can yield a mixture of N1 and N2 isomers.[3][4] Achieving selectivity for the less stable 2H-indazole product often requires specific conditions that favor the kinetic product over the thermodynamic N1 isomer.
Experimental Protocol:
-
Reaction Setup: To a solution of 1H-indazole-7-carbonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Methylation: Cool the suspension to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel to isolate the desired 2-Methyl-2H-indazole-7-carbonitrile.
Causality of Experimental Choices:
-
Base and Solvent: The choice of a base and solvent system is crucial for controlling regioselectivity. While many conditions produce mixtures, some protocols can favor the N2 isomer.[3][5] K₂CO₃ in DMF is a standard condition that, while often yielding mixtures, provides a reliable starting point for separation.
-
Separation: The polarity difference between the N1 and N2 isomers is typically sufficient to allow for effective separation via silica gel chromatography. Rigorous analytical confirmation of the correct isomer is paramount (see Characterization section).
Part 2: Conversion of Nitrile to Ketone via Grignard Reaction
The conversion of the nitrile group to a ketone is a classic and reliable transformation in organic synthesis. The reaction proceeds through nucleophilic addition of an organometallic reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt which is subsequently hydrolyzed to the ketone.[6]
Experimental Protocol:
-
Grignard Reagent Preparation/Use: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), place a solution of 2-Methyl-2H-indazole-7-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Nucleophilic Addition: Cool the solution to 0 °C and add a solution of methylmagnesium bromide (CH₃MgBr, ~1.5 eq, typically 3.0 M in diethyl ether) dropwise. The reaction is exothermic and should be controlled.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the intermediate magnesium imine salt is typically rapid.
-
Hydrolysis and Isolation: Carefully quench the reaction by slowly adding it to a cold aqueous solution of a weak acid (e.g., saturated NH₄Cl or 1 M HCl). This step hydrolyzes the imine to the ketone. Extract the aqueous layer with ethyl acetate, combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield pure 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one.
Mechanism of Nitrile to Ketone Conversion: The Grignard reagent (CH₃MgBr) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile. The resulting imine anion is stabilized as a magnesium salt. Crucially, this intermediate does not react further with another equivalent of the Grignard reagent. Subsequent acidic workup protonates the nitrogen, leading to an iminium ion, which is then attacked by water and hydrolyzes to the final ketone product.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between N1 and N2 indazole isomers. [5][7][8] General Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).
Predicted Spectroscopic Data:
| Analysis | Predicted Chemical Shifts (δ, ppm) and Features |
| ¹H NMR (400 MHz, CDCl₃) | ~8.10 (s, 1H, H-3), ~7.80 (d, 1H, H-6), ~7.65 (d, 1H, H-4), ~7.15 (t, 1H, H-5), ~4.20 (s, 3H, N-CH₃), ~2.70 (s, 3H, COCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | ~200.0 (C=O), ~148.0 (C-7a), ~135.0 (C-3), ~130.0 (C-6), ~128.0 (C-4), ~125.0 (C-7), ~122.0 (C-5), ~120.0 (C-3a), ~35.0 (N-CH₃), ~28.0 (COCH₃) |
Key Diagnostic Correlations for Isomer Assignment:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment. For the N2-isomer, a 3-bond correlation (³J) is expected between the N-methyl protons (~4.20 ppm) and the C-3 carbon (~135.0 ppm). This correlation would be absent in the N1-isomer. [5]* NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation should be observed between the N-methyl protons and the H-3 proton of the indazole ring, further confirming the N2 substitution pattern.
Infrared (IR) Spectroscopy
General Protocol: An IR spectrum can be obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Predicted Characteristic Peaks:
-
~1680 cm⁻¹: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the acetyl group. [9]* ~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.
Mass Spectrometry (MS)
General Protocol: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal for confirming the elemental composition.
Predicted Data:
-
Molecular Ion Peak (M+H)⁺: Expected at m/z = 175.0866 for the molecular formula C₁₀H₁₁N₂O⁺.
-
Fragmentation: Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) or cleavage of the methyl group from the carbonyl.
Application in Drug Discovery: Targeted Protein Degradation (TPD)
The classification of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one as a "Protein Degrader Building Block" firmly places it within the cutting-edge field of Targeted Protein Degradation (TPD). TPD is a therapeutic strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. [10][11] The Role of PROTACs: PROTACs are heterobifunctional molecules designed to induce the degradation of a specific Protein of Interest (POI). [12]They consist of three components:
-
A "warhead" ligand that binds to the POI.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
Utility of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one: This molecule is a highly valuable precursor for the "warhead" component of a PROTAC.
-
Privileged Scaffold: The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, known to bind to a variety of important protein targets, particularly protein kinases. [13][14]Many kinase inhibitors are based on the indazole core.
-
Vector for Linker Attachment: The acetyl group at the 7-position provides a versatile chemical handle. It can be readily modified through various chemical reactions (e.g., aldol condensation, reduction to an alcohol followed by etherification) to attach the linker, which is a critical step in PROTAC synthesis.
-
Modulation of Properties: The N2-methyl group and the 7-acetyl substitution pattern provide a specific three-dimensional structure and electronic profile that can be optimized to achieve high-affinity and selective binding to a target protein.
By incorporating this building block, drug discovery scientists can rapidly synthesize libraries of PROTACs to target specific kinases or other proteins implicated in diseases like cancer, inflammation, and neurodegeneration. [15]
Conclusion
1-(2-Methyl-2H-indazol-7-yl)ethan-1-one is more than a simple heterocyclic compound; it is a sophisticated and enabling tool for modern drug discovery. Its synthesis, while requiring careful control of regiochemistry, is achievable through established chemical transformations. Rigorous spectroscopic analysis, particularly 2D NMR, is essential for its unambiguous structural confirmation. Its primary value lies in its role as a versatile building block for the rational design of targeted protein degraders, offering a strategic entry point for developing novel therapeutics against previously "undruggable" targets. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this important molecule in their scientific endeavors.
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